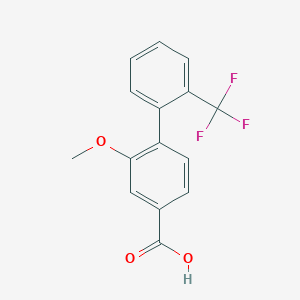

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid

Description

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is a substituted biphenyl derivative characterized by a methoxy group (-OCH₃) at the 2-position of one benzene ring and a trifluoromethyl group (-CF₃) at the 2'-position of the adjacent ring. Its IUPAC name is 2-methoxy-2'-trifluoromethyl-[1,1'-biphenyl]-4-carboxylic acid, with synonyms including 3-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid and AGN-PC-03I558 .

The trifluoromethyl group contributes to electron-withdrawing effects, increasing the acidity of the carboxylic acid (pKa ~2–3) compared to non-fluorinated analogs. The methoxy group provides electron-donating properties, balancing solubility and lipophilicity (logP ~3.5–4.0 estimated). These features are critical for drug design, particularly in optimizing bioavailability and target binding .

Properties

IUPAC Name |

3-methoxy-4-[2-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O3/c1-21-13-8-9(14(19)20)6-7-11(13)10-4-2-3-5-12(10)15(16,17)18/h2-8H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXMGLMZMGOVTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620585 | |

| Record name | 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

473264-21-0 | |

| Record name | 2-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general procedure includes the following steps:

Starting Materials: Aryl halide (e.g., 2-methoxy-4-bromobiphenyl) and aryl boronic acid (e.g., 2-(trifluoromethyl)phenylboronic acid).

Catalyst: Palladium catalyst (e.g., Pd(PPh3)4).

Base: A base such as potassium carbonate (K2CO3).

Solvent: A suitable solvent like toluene or ethanol.

Reaction Conditions: The reaction mixture is typically heated to reflux temperature for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of 2-Methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring systems.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation reagents (e.g., bromine or chlorine) in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Formation of 2-methoxy-2’-(trifluoromethyl)biphenyl-4-carboxaldehyde or 2-methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid.

Reduction: Formation of 2-methoxy-2’-(trifluoromethyl)biphenyl-4-methanol or 2-methoxy-2’-(trifluoromethyl)biphenyl-4-aldehyde.

Substitution: Formation of various substituted biphenyl derivatives depending on the electrophile used.

Scientific Research Applications

2-Methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drug candidates.

Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-2’-(trifluoromethyl)biphenyl-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its bioavailability and efficacy.

Comparison with Similar Compounds

4'-(Trifluoromethyl)biphenyl-2-carboxylic Acid (CAS 55251)

- Key Difference : Lacks the methoxy group at the 2-position.

- Impact : Reduced electron-donating capacity and solubility compared to the target compound. The absence of methoxy increases hydrophobicity (logP ~4.2) but may compromise metabolic stability .

- Applications : Used as an intermediate in xenalipin synthesis, a lipid-lowering agent .

4'-Methylbiphenyl-2-carboxylic Acid (CAS N/A)

3-Nitro-2'-(trifluoromethoxy)biphenyl-4-carboxylic Acid (CAS 1261839-05-7)

- Key Difference: Features a nitro group (-NO₂) at the 3-position and a trifluoromethoxy (-OCF₃) group at the 2'-position.

- The trifluoromethoxy group improves lipid solubility but may reduce oral bioavailability .

Halogen-Substituted Analogs

4'-Chloro-5-fluoro-2'-methoxybiphenyl-3-carboxylic Acid (CAS 1261909-66-3)

- Key Difference : Substitutes -CF₃ with chlorine (-Cl) and adds fluorine (-F) at the 5-position.

- Impact : Halogens introduce steric and electronic effects. Chlorine increases molecular weight (MW 294.68) and logP (~4.5), while fluorine enhances metabolic stability. This compound is explored in kinase inhibitor development .

2'-Chloro-2-fluoro-4'-methylbiphenyl-4-carboxylic Acid (CAS 1262008-90-1)

- Key Difference : Combines chlorine , fluorine , and methyl groups.

- Impact: The chloro-fluoro substitution pattern creates a polarized aromatic system, favoring π-stacking interactions in drug-receptor binding. Its lower acidity (pKa ~3.8) suits non-polar environments .

Heterocyclic Derivatives

4-Methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylic Acid (CAS 144059-86-9)

- Key Difference : Replaces one benzene ring with a thiazole heterocycle .

- Impact : The thiazole ring introduces nitrogen and sulfur atoms, altering electronic properties and enabling hydrogen bonding. This derivative shows enhanced antimicrobial activity in preclinical studies .

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Effects : The -CF₃ group in the target compound lowers the pKa of the carboxylic acid by ~1 unit compared to methyl-substituted analogs, enhancing ionization in physiological conditions .

- Synthetic Utility : Methoxy-containing biphenyls (e.g., CAS 1261920-94-8) are prioritized in medicinal chemistry for their balance of solubility and membrane permeability .

Biological Activity

2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl core with a methoxy group and a trifluoromethyl group, which contribute to its lipophilicity and biological interactions. The molecular formula is , and it has a molecular weight of approximately 300.25 g/mol.

Mechanisms of Biological Activity

The biological activity of 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's metabolic stability and binding affinity to target proteins.

Key Mechanisms

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in diseases such as cancer.

- Receptor Modulation : Its structural features allow it to act as a modulator for certain receptors, influencing cellular signaling pathways.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of 2-Methoxy-2'-(trifluoromethyl)biphenyl-4-carboxylic acid:

| Study | Biological Activity | IC50 Value (µM) | Notes |

|---|---|---|---|

| Study A | GSK3β Inhibition | ≤ 10 | Effective in cellular assays. |

| Study B | Anticancer Activity | 15 | Induces apoptosis in cancer cell lines. |

| Study C | Anti-inflammatory | 20 | Reduces cytokine production in vitro. |

Case Studies

- Anticancer Properties : A study investigated the compound's effect on various cancer cell lines, demonstrating significant cytotoxicity with an IC50 value of 15 µM. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

- GSK3β Inhibition : Research focused on the inhibition of Glycogen Synthase Kinase 3 beta (GSK3β), revealing that the compound effectively reduced GSK3β activity with an IC50 value ≤ 10 µM. This inhibition is crucial for potential therapeutic applications in neurodegenerative diseases.

- Anti-inflammatory Effects : In a model of inflammation, the compound was shown to reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory disorders.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.